molecular formula C18H18FN3O3 B2822155 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891099-97-1

1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2822155
CAS RN: 891099-97-1
M. Wt: 343.358
InChI Key: IMIFTZSMQAYBEA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as Compound A, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has demonstrated the importance of orexin receptors in modulating feeding, arousal, stress, and drug abuse. A study on selective antagonism at orexin-1 receptors (OX1R) found that it could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This research underscores the potential of targeting specific receptors for therapeutic intervention in compulsive behavior disorders.

Inhibition of Met Kinase Superfamily

Another study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating their potential in cancer therapy (Schroeder et al., 2009).

Anticancer Effects and Toxicity Reduction

A study on the modification of a specific compound to replace the acetamide group with alkylurea revealed remarkable anticancer effects and a dramatic reduction in acute oral toxicity. This modification retained the antiproliferative activity and inhibitory activity against PI3Ks and mTOR, suggesting the utility of alkylurea derivatives as effective anticancer agents with lower toxicity (Wang et al., 2015).

Synthesis and Molecular Probing

Research focused on the synthesis and characterization of urea derivatives provides foundational knowledge for chemical synthesis techniques and the potential for creating targeted molecular probes. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor highlights the importance of stereochemistry in the activity of pharmaceutical compounds (Chen et al., 2010).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-14-8-6-13(7-9-14)22-11-12(10-17(22)23)20-18(24)21-16-5-3-2-4-15(16)19/h2-9,12H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFTZSMQAYBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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